molecular formula C16H21NO5S B2412241 Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate CAS No. 2310128-80-2

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2412241
CAS No.: 2310128-80-2
M. Wt: 339.41
InChI Key: YQMZSABYKDERSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a tetrahydrothiophene ring, which is further functionalized with a hydroxyethoxy group and a carbamoyl moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the tetrahydrothiophene intermediate, which is then functionalized with a hydroxyethoxy group. This intermediate is subsequently reacted with a benzoate ester under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the carbamoyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-hydroxyethoxy)benzoate
  • 4-(2-Hydroxyethoxy)benzoic acid
  • Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

Uniqueness

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrothiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-21-15(20)13-4-2-12(3-5-13)14(19)17-10-16(22-8-7-18)6-9-23-11-16/h2-5,18H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMZSABYKDERSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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